molecular formula C12H19O5P B8416436 Diethyl (3,5-Dimethoxyphenyl)phosphonate

Diethyl (3,5-Dimethoxyphenyl)phosphonate

Cat. No. B8416436
M. Wt: 274.25 g/mol
InChI Key: LXJJIZGCZNOCRE-UHFFFAOYSA-N
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Patent
US09062085B2

Procedure details

A solution of 1-bromo-3,5-dimethoxybenzene (20 g, 92.1 mmol) in THF (100 ml) was added to a flask (500 ml) with magnesium (2.5 g, 103 mmol), I2 (20 mg) and THF (50 ml) and refluxed for 2 h. The resulting light brown solution was transferred to another flask (500 ml) and was cooled to −78° C. Diethyl phosphorochloridate (17.8 g, 103 mmol) in THF (80 ml) was added at −78° C. within 1 h. The mixture was stirred at −78° C. for 1 h, then slowly warmed up to RT and stirred at RT overnight. Brine (20%, 200 ml) was added to the mixture and it was stirred for 30 min. The organic layer was separated and the aqueous layer was extracted with ethyl acetate (200 ml×1) and CH2Cl2 (100 ml×1). The combined organic layer was washed with brine (300 ml×2) and dried over MgSO4. It was filtered and the solvent was removed. The residues were purified with silica gel pad (eluent: CH2Cl2 to removed impurities, then CH2Cl2/THF=10/1 to wash out the product). The pure product was obtained as pale a yellow oil after the solvent was removed (20.2 g, 80% yield). 1H NMR (300 Mhz, CD2Cl2) δ: 6.90 (dd, J1=2.1 Hz, J2=14.7 Hz, 2H), 6.63 (d, J=2.1 Hz, 1H), 4.05 (quart, J=6.9 Hz, 4H), 3.83 (s, 6H), 1.31 (t, J=6.9 Hz, 6H). 31P NMR (121.5 MHz, CD2Cl2) δ: 19.10.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Brine
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([O:10][CH3:11])[CH:3]=1.[Mg].II.[P:15](Cl)(=[O:22])([O:19][CH2:20][CH3:21])[O:16][CH2:17][CH3:18]>C1COCC1.[Cl-].[Na+].O>[CH3:11][O:10][C:4]1[CH:3]=[C:2]([P:15](=[O:22])([O:19][CH2:20][CH3:21])[O:16][CH2:17][CH3:18])[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)OC)OC
Name
Quantity
2.5 g
Type
reactant
Smiles
[Mg]
Name
Quantity
20 mg
Type
reactant
Smiles
II
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
17.8 g
Type
reactant
Smiles
P(OCC)(OCC)(=O)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Brine
Quantity
200 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resulting light brown solution was transferred to another flask
TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed up to RT
STIRRING
Type
STIRRING
Details
stirred at RT overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
was stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (200 ml×1) and CH2Cl2 (100 ml×1)
WASH
Type
WASH
Details
The combined organic layer was washed with brine (300 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
It was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The residues were purified with silica gel pad (eluent
CUSTOM
Type
CUSTOM
Details
CH2Cl2 to removed impurities
WASH
Type
WASH
Details
CH2Cl2/THF=10/1 to wash out the product)
CUSTOM
Type
CUSTOM
Details
The pure product was obtained as pale a yellow oil after the solvent
CUSTOM
Type
CUSTOM
Details
was removed (20.2 g, 80% yield)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC=1C=C(C=C(C1)OC)P(OCC)(OCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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